molecular formula C17H18ClNO B152476 2-chloro-N-(3,3-diphenylpropyl)acetamide CAS No. 137075-21-9

2-chloro-N-(3,3-diphenylpropyl)acetamide

Cat. No.: B152476
CAS No.: 137075-21-9
M. Wt: 287.8 g/mol
InChI Key: DSZCDKTVMBGLGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,3-diphenylpropyl)acetamide typically involves the reaction of 3,3-diphenylpropylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,3-diphenylpropylamine+chloroacetyl chlorideThis compound+HCl\text{3,3-diphenylpropylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,3-diphenylpropylamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,3-diphenylpropyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding amide and hydrochloric acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction is usually performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted amides or thioamides.

    Hydrolysis: The major products are the corresponding amide and hydrochloric acid.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-(3,3-diphenylpropyl)acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

    Proteomics Research: The compound is used as a reagent in the study of protein structures and functions.

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds and as a building block for drug development.

    Biological Studies: The compound is used in various biological assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,3-diphenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activities or modulation of receptor functions. The 3,3-diphenylpropyl moiety provides additional interactions with hydrophobic regions of the target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-chloro-N-(3,3-diphenylpropyl)acetamide can be compared with other similar compounds, such as:

    2-chloro-N-(3-phenylpropyl)acetamide: This compound has a similar structure but lacks one phenyl group, resulting in different chemical properties and biological activities.

    N-(3,3-diphenylpropyl)acetamide: This compound lacks the chloro group, which affects its reactivity and mechanism of action.

    2-chloro-N-(2-phenylethyl)acetamide: This compound has a shorter alkyl chain, leading to differences in its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of the chloroacetamide group and the 3,3-diphenylpropyl moiety, which provides distinct chemical reactivity and biological activities.

Properties

IUPAC Name

2-chloro-N-(3,3-diphenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c18-13-17(20)19-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZCDKTVMBGLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366616
Record name 2-chloro-N-(3,3-diphenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137075-21-9
Record name 2-chloro-N-(3,3-diphenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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